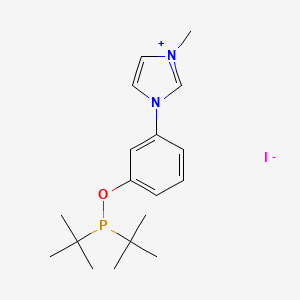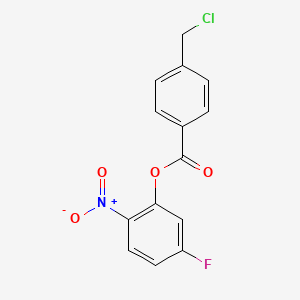
5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate is a fluorinated aromatic compound with a unique molecular structure. It is known for its high purity and is used in various advanced research and synthesis projects. The compound has a molecular weight of 309.68 g/mol and is identified by the CAS number 219500-20-6 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate typically involves the esterification of 5-fluoro-2-nitrophenol with 4-(chloromethyl)benzoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products suitable for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate, typically in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in aqueous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Reduction: The major product is 5-fluoro-2-aminophenyl 4-(chloromethyl)benzoate.
Oxidation: Oxidized products include benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, making it a valuable tool in studying molecular recognition processes. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluoro-2-nitrophenol
- 4-(Chloromethyl)benzoic acid
- 5-Fluoro-2-aminophenyl 4-(chloromethyl)benzoate
Uniqueness
5-Fluoro-2-nitrophenyl 4-(chloromethyl)benzoate stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its high purity and well-defined structure make it particularly valuable in research applications where precision and reliability are crucial .
Eigenschaften
Molekularformel |
C14H9ClFNO4 |
|---|---|
Molekulargewicht |
309.67 g/mol |
IUPAC-Name |
(5-fluoro-2-nitrophenyl) 4-(chloromethyl)benzoate |
InChI |
InChI=1S/C14H9ClFNO4/c15-8-9-1-3-10(4-2-9)14(18)21-13-7-11(16)5-6-12(13)17(19)20/h1-7H,8H2 |
InChI-Schlüssel |
HXGROZSDCMOQGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCl)C(=O)OC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




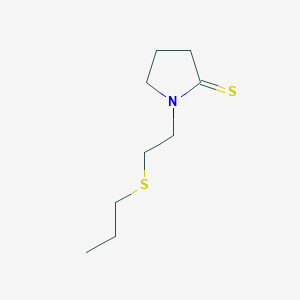
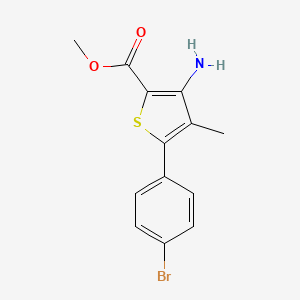
![3-benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12860809.png)
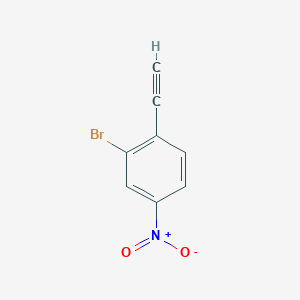
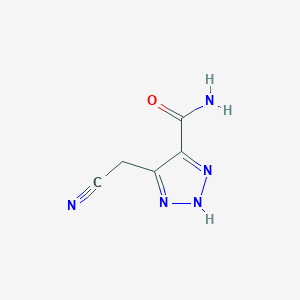

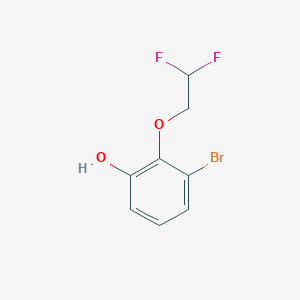
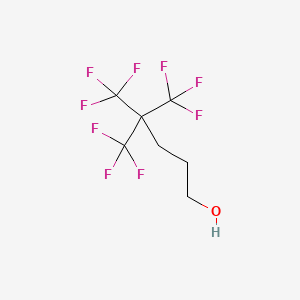
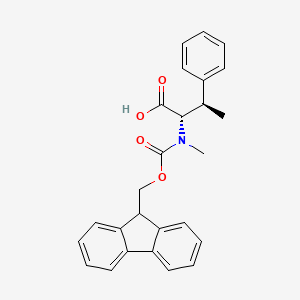
![1-[2-(2-Thienyl)phenyl]ethanone](/img/structure/B12860862.png)
![6-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12860864.png)
